![molecular formula C14H16N4O4 B13988865 N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea CAS No. 72676-67-6](/img/structure/B13988865.png)
N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea is a complex organic compound with a unique structure that includes a nitroso group, a pyrrolidinyl ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Nitroso Group: The nitroso group is added via a nitrosation reaction, typically using nitrous acid or a nitrosating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
科学研究应用
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies of enzyme inhibition, protein interactions, and cellular signaling pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用机制
The mechanism of action of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea: shares structural similarities with other nitroso compounds and pyrrolidinyl derivatives.
N-methyl-N-nitroso-urea: Another nitroso compound with similar reactivity but different biological activity.
Phenylpyrrolidine derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
72676-67-6 |
|---|---|
分子式 |
C14H16N4O4 |
分子量 |
304.30 g/mol |
IUPAC 名称 |
1-ethyl-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H16N4O4/c1-3-18(16-22)14(21)15-10-6-4-9(5-7-10)11-8-12(19)17(2)13(11)20/h4-7,11H,3,8H2,1-2H3,(H,15,21) |
InChI 键 |
JJXWSLWHJYRYLD-UHFFFAOYSA-N |
规范 SMILES |
CCN(C(=O)NC1=CC=C(C=C1)C2CC(=O)N(C2=O)C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


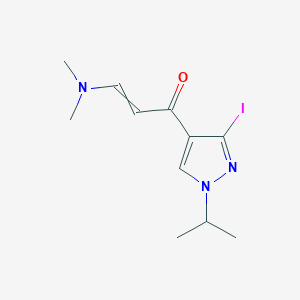
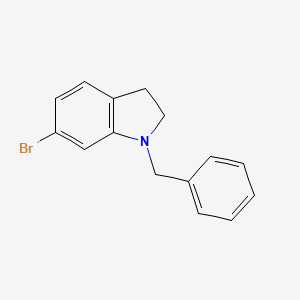
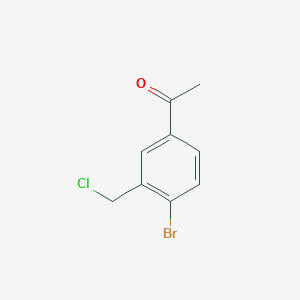
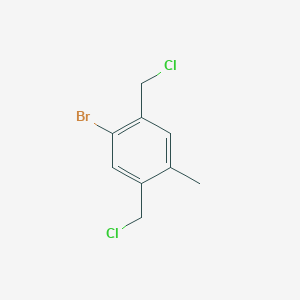

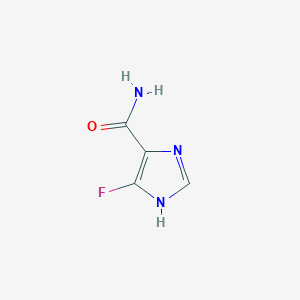
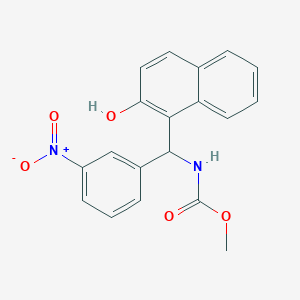
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
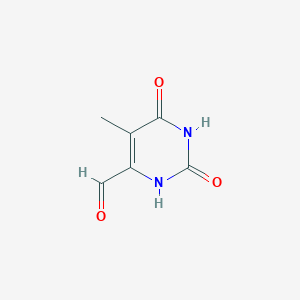
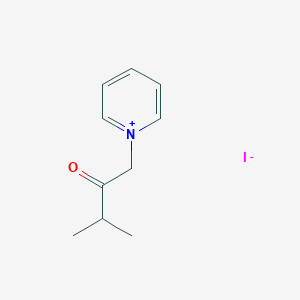
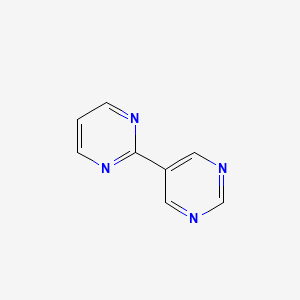
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
